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Compound of Interest

Compound Name: 2,3-Diethylaniline

Cat. No.: B2634724 Get Quote

Introduction

2,3-Diethylaniline is an aromatic amine of interest in various fields of chemical research and

development. A thorough understanding of its molecular structure and purity is essential for its

application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared

(IR) spectroscopy, and Mass Spectrometry (MS) are pivotal for the structural elucidation and

characterization of this compound. This technical guide provides a detailed overview of the

expected spectroscopic data for 2,3-diethylaniline and the experimental protocols for their

acquisition. While publicly available experimental spectra for 2,3-diethylaniline are limited, this

guide presents predicted data based on the analysis of analogous compounds and

fundamental spectroscopic principles.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2,3-diethylaniline.

These predictions are derived from the known spectral characteristics of similar molecules,

including other diethylaniline isomers and related aromatic amines.

Table 1: Predicted ¹H NMR Spectral Data for 2,3-Diethylaniline
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.9 - 7.2 Triplet 1H Aromatic H (C5-H)

~6.6 - 6.8 Doublet 1H Aromatic H (C6-H)

~6.5 - 6.7 Doublet 1H Aromatic H (C4-H)

~3.5 - 4.0 Broad Singlet 2H -NH₂

~2.5 - 2.8 Quartet 2H Ar-CH₂-CH₃ (C2)

~2.3 - 2.6 Quartet 2H Ar-CH₂-CH₃ (C3)

~1.1 - 1.3 Triplet 3H Ar-CH₂-CH₃ (C2)

~1.0 - 1.2 Triplet 3H Ar-CH₂-CH₃ (C3)

Table 2: Predicted ¹³C NMR Spectral Data for 2,3-Diethylaniline

Chemical Shift (δ, ppm) Assignment

~145 C1

~138 C2

~135 C3

~127 C5

~118 C6

~115 C4

~25 Ar-CH₂-CH₃ (C2)

~23 Ar-CH₂-CH₃ (C3)

~14 Ar-CH₂-CH₃ (C2)

~13 Ar-CH₂-CH₃ (C3)

Table 3: Predicted IR Absorption Bands for 2,3-Diethylaniline
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium, Doublet
N-H stretch (asymmetric and

symmetric)

3100 - 3000 Medium Aromatic C-H stretch

2970 - 2850 Strong Aliphatic C-H stretch

1620 - 1580 Strong C=C aromatic ring stretch

1520 - 1450 Medium C=C aromatic ring stretch

1380 - 1365 Medium C-H bend (methyl)

1300 - 1250 Strong C-N stretch

850 - 750 Strong
Aromatic C-H out-of-plane

bend

Table 4: Predicted Mass Spectrometry Fragmentation for 2,3-Diethylaniline

m/z Relative Intensity Assignment

149 High [M]⁺ (Molecular Ion)

134 High [M - CH₃]⁺

120 Medium [M - C₂H₅]⁺

106 Medium [M - C₃H₇]⁺

91 Low [C₇H₇]⁺ (Tropylium ion)

77 Low [C₆H₅]⁺ (Phenyl ion)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

liquid aromatic amine like 2,3-diethylaniline.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of 2,3-diethylaniline in 0.5-0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of

solvent depends on the solubility of the analyte and the desired chemical shift window.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: Typically 0-12 ppm.

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay: 1-5 seconds.

Temperature: Room temperature (e.g., 298 K).

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: Typically 0-220 ppm.

Number of Scans: 1024 or more scans due to the lower natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

2. Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid): Place a drop of neat 2,3-diethylaniline between two salt

plates (e.g., NaCl or KBr) to form a thin liquid film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Background: A background spectrum of the clean, empty salt plates should be recorded

and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

Sample Introduction: For a volatile liquid like 2,3-diethylaniline, direct injection or infusion

via a syringe pump into the ion source is suitable. Alternatively, coupling with Gas

Chromatography (GC-MS) can be used for separation and identification.

Instrumentation: A mass spectrometer with an appropriate ionization source, typically

Electron Ionization (EI) for this type of compound.

Data Acquisition (EI-MS):

Ionization Energy: Standard 70 eV.

Mass Range: Scan from m/z 40 to 300.

Source Temperature: Typically 200-250 °C.

Scan Speed: Dependant on the instrument, but typically 1-2 scans per second.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of an

organic compound like 2,3-diethylaniline.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an

organic compound.

To cite this document: BenchChem. [Spectroscopic Characterization of 2,3-Diethylaniline: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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